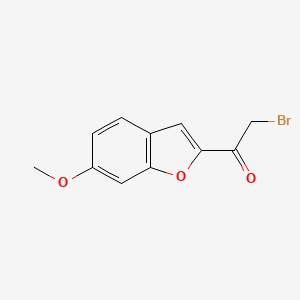

2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

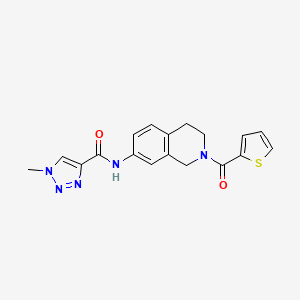

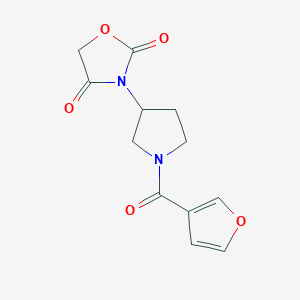

“2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone” is an organic compound with the empirical formula C11H9BrO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of “this compound” is 269.09 . The SMILES string representation of its structure is COC1=CC=CC2=C1OC (C (CBr)=O)=C2 .Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C11H9BrO3 , and it has a molecular weight of 269.09 .Scientific Research Applications

Synthesis and Biological Activities

- Synthesis of Derivatives and Biological Activities: 2-Bromo-1-(6-methoxybenzofuran-2-yl)ethanone is used as a precursor for synthesizing various derivatives with biological significance. For example, Abdel‐Aziz et al. (2011) synthesized new derivatives from this compound, which demonstrated potent immunosuppressive and immunostimulatory activities, as well as inhibitory effects on nitric oxide generation and cytotoxicity against several cancer cell lines (Abdel‐Aziz et al., 2011).

Chemical Synthesis and Modification

Chemical Synthesis and Reduction

Kwiecień and Szychowska (2006) explored the synthesis of novel derivatives containing this compound, focusing on the modification of the benzofuran ring, which highlights its versatility in organic synthesis (Kwiecień & Szychowska, 2006).

Electrophilic Bromination of Alkylaryl Ketones

Ying (2011) conducted research on the selective α-monobromination of alkylaryl ketones, including 1-(6-methoxybenzofuran-2-yl)ethanone, demonstrating its potential in regioselective bromination processes (Ying, 2011).

Catalysis and Reaction Studies

- Study of Catalytic Reactions: Abarca et al. (2006) investigated the thermal decomposition of bromo-substituted compounds related to this compound, providing insights into catalysis and reaction mechanisms (Abarca et al., 2006).

Medicinal Chemistry and Drug Design

Development of Fungicidal and Anti-inflammatory Agents

Research by Bashandy et al. (2008) and Labanauskas et al. (2004) showed that derivatives of this compound were used in the synthesis of compounds with fungicidal and anti-inflammatory properties, highlighting its role in medicinal chemistry (Bashandy et al., 2008), (Labanauskas et al., 2004).

Synthesis of Asymmetric Compounds

Zaidlewicz et al. (2003) utilized this compound in the asymmetric synthesis of specific pharmacologically relevant compounds, such as (S)-bufuralol, demonstrating its application in stereochemical synthesis (Zaidlewicz et al., 2003).

Future Directions

Properties

IUPAC Name |

2-bromo-1-(6-methoxy-1-benzofuran-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-8-3-2-7-4-11(9(13)6-12)15-10(7)5-8/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRUABMCQRFWPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(O2)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2902302.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine](/img/structure/B2902309.png)

![1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one dihydrochloride](/img/structure/B2902312.png)

![N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2902315.png)